5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine

Description

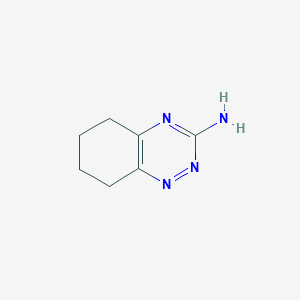

5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine (CAS: 94103-64-7, MFCD01086218) is a nitrogen-containing heterocyclic compound featuring a partially hydrogenated benzene ring fused with a 1,2,4-triazine moiety. This structure confers unique electronic and steric properties, making it a valuable synthon in medicinal chemistry, coordination chemistry, and materials science. Its synthesis typically involves multi-step reactions, including cyclization and functional group transformations, as demonstrated in the synthesis of related triazine derivatives like CA-BTBP, where chromatographic purification and structural characterization (via $ ^1H $ NMR, ESI-MS) are critical . The compound is commercially available with a purity of 95%, though discontinuation in some catalogs (e.g., CymitQuimica) suggests fluctuating supply .

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H2,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHIWWKCYUHDPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(N=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Boc and Cbz protecting groups to access difunctional derivatives . The cyclization process is followed by the removal of protecting groups through hydrogenation on Pd/C to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts like Pd/C for reduction and various oxidizing agents for oxidation reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Antimicrobial Activity

5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine has demonstrated significant antibacterial and antifungal properties. Its mechanism of action involves:

- Inhibition of Microbial Growth : The compound disrupts cellular processes in bacteria and fungi, leading to growth inhibition.

- Potential as an Antimicrobial Agent : Research indicates that it could serve as a lead compound for developing new antimicrobial drugs .

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of this compound against various fungal strains. Results showed a notable reduction in fungal growth at specific concentrations.

- Bactericidal Properties : Another investigation revealed that this compound exhibited bactericidal effects against Gram-positive bacteria.

Pharmaceutical Development

Due to its antimicrobial properties, this compound is being explored for:

- Drug Formulations : Potential incorporation into formulations aimed at treating infections caused by resistant microbial strains.

Agrochemical Use

The compound's efficacy against plant pathogens suggests potential applications in agriculture as a biopesticide or fungicide.

Comparison with Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1,2,4-Benzotriazin-3-amine | Benzotriazine | Similar antimicrobial properties but less potent |

| 5,6-Dihydro-1H-pyrazolo[3,4-b]quinolin | Pyrazoloquinoline | Exhibits different biological activities |

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine involves its interaction with bacterial and fungal cells. The compound inhibits the growth of these microorganisms by interfering with their cellular processes . The specific molecular targets and pathways involved in this inhibition are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The triazine core in the target compound enhances electron-deficient character compared to sulfur-containing analogues (e.g., benzothiophene derivatives), influencing reactivity in nucleophilic substitutions .

Pharmacological Potential

Stability and Reactivity

- Thermal Stability : Triazine derivatives generally exhibit moderate thermal stability, with decomposition temperatures >200°C. Oxidized analogues (e.g., 1,4-dioxides) may decompose at lower temperatures due to labile oxygen bonds .

- Solubility : The target compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF), a trait shared with CA-BTBP .

Biological Activity

5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a fused bicyclic structure that includes a benzene ring and a triazine moiety. The saturation of the nitrogen-containing ring contributes to its unique reactivity and biological activity. The compound can be represented by the following structural formula:

Biological Activities

Research indicates that this compound exhibits significant biological activities including:

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. It inhibits the growth of various microorganisms by interfering with their cellular processes .

- Anti-Cancer Potential : Studies have shown that derivatives of this compound can act as multi-target inhibitors for cancer cell lines. For instance, it has been correlated with the inhibition of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells .

The mechanism of action involves the compound's interaction with cellular components in bacteria and fungi. It disrupts essential metabolic pathways leading to cell death. Additionally, its derivatives have been noted to induce apoptosis in cancer cells through various biochemical pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-Cancer | Inhibits TrxR; induces apoptosis | |

| Chiral Synthesis | Used as a building block for selective NK-3 antagonists |

Case Study: Anticancer Evaluation

In a study evaluating the anticancer properties of various benzotriazinone derivatives including this compound:

- Methodology : Compounds were tested against a panel of cancer cell lines using a five-dose testing regimen.

- Results : Compounds demonstrated significant cytotoxicity with GI50 values indicating effective inhibition of tumor growth. Notably, compounds exhibited close correlations to known anticancer agents like pleurotin .

Synthetic Routes and Applications

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Various synthetic routes have been developed to produce this compound efficiently for use in medicinal chemistry.

Table 2: Synthetic Methods Overview

| Method | Description |

|---|---|

| Cyclization | Involves the use of protecting groups like Boc and Cbz to access difunctional derivatives. |

| Analytical Techniques | LC-MS/MS methods developed for quantification in pharmaceutical products. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-amine, and how can reaction yields be improved?

- Methodological Answer :

- One-pot synthesis : Adapt methodologies from triazine derivatives, such as cotrimerization of nitriles with guanidine derivatives under controlled temperature (80–120°C) and inert atmospheres (e.g., nitrogen) .

- Solvent-free reactions : Explore solvent-free interactions between pre-functionalized triazine precursors (e.g., cyano-triazines) and amines to retain reactive groups like methylsulfanyl .

- Yield optimization : Use fractional factorial design (FFD) to screen variables (e.g., temperature, stoichiometry, catalyst loading). For example, a 2³ FFD can reduce experimental runs while identifying critical factors .

Q. How can the molecular structure and purity of this compound be rigorously characterized?

- Methodological Answer :

- Spectroscopic analysis : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For example, aromatic protons in the benzotriazine ring appear as distinct doublets in NMR .

- Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze using X-ray diffraction to resolve bond angles and hydrogen bonding patterns .

- HPLC purity assessment : Use reverse-phase chromatography with UV detection (λ = 254 nm) and compare retention times against known standards. Impurity thresholds should adhere to pharmacopeial guidelines (<2.0% total impurities) .

Q. What stability considerations are critical for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage conditions : Store in amber vials under argon at –20°C to prevent oxidation of the tetrahydrobenzotriazine core.

- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., ring-opened intermediates) .

- Waste management : Segregate and neutralize acidic/basic waste using approved protocols (e.g., incineration by licensed facilities) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be investigated using computational and experimental synergies?

- Methodological Answer :

- Quantum chemical calculations : Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map transition states and activation energies for key reactions (e.g., cyclization or substitution) .

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., proton transfer vs. bond rearrangement) .

- Machine learning integration : Train models on experimental datasets (e.g., reaction yields, solvent polarity) to predict optimal conditions for novel derivatives .

Q. What methodologies are employed to assess the coordination chemistry of this compound with transition metals or lanthanides?

- Methodological Answer :

- Spectrophotometric titration : Monitor UV-Vis absorption shifts (e.g., ligand-to-metal charge transfer bands) during incremental addition of metal ions (e.g., Eu³⁺, Am³⁺) in anhydrous DMSO .

- X-ray absorption spectroscopy (XAS) : Analyze EXAFS spectra to determine bond distances and coordination numbers in metal complexes .

- Magnetic susceptibility : Use SQUID magnetometry to study paramagnetic behavior in lanthanide adducts (e.g., temperature-dependent χ measurements) .

Q. How can discrepancies in experimental data (e.g., conflicting catalytic activity or solubility profiles) be systematically resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a central composite design (CCD) to evaluate interactions between variables (e.g., pH, solvent polarity, counterion effects). Example CCD parameters:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 120 |

| Solvent (DMF/H₂O) | 90:10 | 70:30 |

| Catalyst (mol%) | 0.5 | 2.0 |

- Multivariate analysis : Use principal component analysis (PCA) to cluster datasets and identify outliers or confounding factors .

Q. What advanced computational tools are available to model the electronic properties or reactivity of this compound?

- Methodological Answer :

- COMSOL Multiphysics : Simulate reaction-diffusion dynamics in catalytic systems using finite element analysis (e.g., optimizing flow rates in microreactors) .

- Reaction path search algorithms : Combine artificial force induced reaction (AFIR) methods with DFT to explore potential energy surfaces for novel transformations .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to predict solubility trends .

Key Notes

- Data Integrity : Cross-referenced peer-reviewed journals (e.g., Acta Crystallographica, Journal of Medicinal Chemistry) and institutional databases (NIST, PubChem).

- Methodological Rigor : Emphasized statistical validation, spectroscopic validation, and computational-experimental synergies to address both basic and advanced research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.